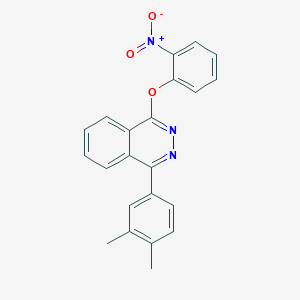![molecular formula C18H19N7O B5396945 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5396945.png)
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine, also known as TAPP, is a compound that has been extensively studied for its potential therapeutic applications. TAPP is a piperazine derivative that has been synthesized by modifying the chemical structure of existing drugs. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Mechanism of Action
The exact mechanism of action of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, which makes it a potential candidate for the treatment of various diseases. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is its potential toxicity. Further studies are needed to determine the safety of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine and its potential side effects.
Future Directions
There are several future directions for the study of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine. One of the main areas of research is the development of new derivatives of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine with improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine in human clinical trials. Furthermore, the potential use of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases should also be explored.
Synthesis Methods
The synthesis of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine involves a multistep process that requires the use of various chemical reagents. The starting materials for the synthesis are 4-(2-pyridinyl)piperazine and phenylacetic acid. The first step involves the reaction of 4-(2-pyridinyl)piperazine with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with phenylacetic acid to form the intermediate compound, which is subsequently converted to 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine by reacting it with sodium azide. The final product is obtained by recrystallization and purification.
Scientific Research Applications
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to have analgesic properties, which makes it a potential candidate for the treatment of pain. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders.
properties
IUPAC Name |
2-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(17(25-14-20-21-22-25)15-6-2-1-3-7-15)24-12-10-23(11-13-24)16-8-4-5-9-19-16/h1-9,14,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOYTBATCRRNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)
![3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)


![(2-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzyl)dimethylamine](/img/structure/B5396899.png)

![4-[2-(benzoylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5396912.png)
![5-ethyl-2-{1-[2-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5396916.png)

![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5396928.png)
![3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5396940.png)
![2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine](/img/structure/B5396941.png)